molecular formula C8H11BrN2O2 B2373621 3-Amino-2-(methylamino)benzoic acid;hydrobromide CAS No. 2108527-88-2

3-Amino-2-(methylamino)benzoic acid;hydrobromide

Cat. No.: B2373621
CAS No.: 2108527-88-2
M. Wt: 247.092
InChI Key: FSBZNOBASUVUTN-UHFFFAOYSA-N
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Description

3-Amino-2-(methylamino)benzoic acid;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. It is known for its potential applications in chemistry, biology, medicine, and industry. The compound is characterized by the presence of both amino and methylamino groups attached to a benzoic acid core, along with a hydrobromide salt form.

Scientific Research Applications

3-Amino-2-(methylamino)benzoic acid;hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 3-Amino-2-(methylamino)benzoic acid;hydrobromide is not available, it’s important to handle all chemicals with care. Ensure adequate ventilation, wear personal protective equipment, and avoid contact with skin, eyes, and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(methylamino)benzoic acid;hydrobromide typically involves the methylation of 3-amino-2-methylbenzoic acid. One common method includes the reaction of 3-amino-2-methylbenzoic acid with methylamine under controlled conditions to introduce the methylamino group. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and minimize by-products. The final product is purified through crystallization or recrystallization techniques to obtain the hydrobromide salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(methylamino)benzoic acid;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-2-(methylamino)benzoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The amino and methylamino groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methylbenzoic acid
  • 2-(Aminomethyl)benzoic acid hydrochloride
  • 4-(Methylamino)benzoic acid

Uniqueness

3-Amino-2-(methylamino)benzoic acid;hydrobromide is unique due to the specific positioning of its amino and methylamino groups on the benzoic acid core. This structural arrangement imparts distinct chemical and biological properties, differentiating it from similar compounds .

Properties

IUPAC Name

3-amino-2-(methylamino)benzoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.BrH/c1-10-7-5(8(11)12)3-2-4-6(7)9;/h2-4,10H,9H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBZNOBASUVUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1N)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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